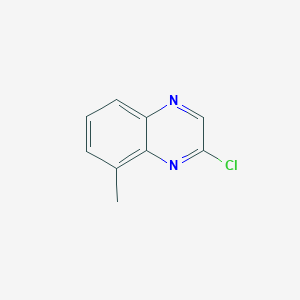

2-Chloro-8-methylquinoxaline

Description

Classic Condensation Reactions for Quinoxaline (B1680401) Core Formation

The most traditional and widely employed method for constructing the quinoxaline ring system involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govekb.egsemanticscholar.org This approach is valued for its reliability and the direct formation of the bicyclic heteroaromatic system.

The condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound is a robust method for synthesizing a wide array of quinoxaline derivatives. nih.gov For the specific synthesis of an 8-methylquinoxaline precursor, the logical starting material would be 3-methyl-1,2-phenylenediamine. The reaction of this diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, would lead to the formation of the 8-methylquinoxaline core. mdpi.com

A plausible synthetic route to obtain the precursor for 2-Chloro-8-methylquinoxaline, which is 8-methylquinoxalin-2(1H)-one, would involve the condensation of 3-methyl-1,2-phenylenediamine with a glyoxylic acid derivative or pyruvic acid. nih.govsdiarticle4.com The resulting 8-methylquinoxalin-2(1H)-one can then be chlorinated in a subsequent step. For instance, the reaction of o-phenylenediamine (B120857) with ethyl pyruvate (B1213749) has been used to produce 3-methylquinoxalin-2-ol, which exists in tautomeric equilibrium with the -2(1H)-one form. sdiarticle4.comijprs.com

Subsequent chlorination of the quinoxalinone is a common strategy to introduce the chloro substituent at the 2-position. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently used for this transformation. mdpi.comresearchgate.netresearchgate.net For example, 2-hydroxy-3-methylquinoxaline (B154303) is converted to 2-chloro-3-methylquinoxaline (B189447) by refluxing with POCl₃. mdpi.com A similar approach could be envisioned for the chlorination of 8-methylquinoxalin-2(1H)-one to yield this compound.

| Reactant 1 | Reactant 2 | Product |

| 3-Methyl-1,2-phenylenediamine | Glyoxylic acid | 8-Methylquinoxalin-2(1H)-one |

| 8-Methylquinoxalin-2(1H)-one | Phosphorus oxychloride | This compound |

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is typically acid-catalyzed. ekb.eg The mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by dehydration to form an imine intermediate. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, leading to a dihydroxy-tetrahydroquinoxaline intermediate. Further dehydration then yields the aromatic quinoxaline ring system. The use of an acid catalyst facilitates the dehydration steps by protonating the hydroxyl groups, making them better leaving groups. mdpi.com

Advanced Synthetic Strategies for Substituted Quinoxalines

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited functional group tolerance, a range of advanced synthetic strategies have been developed.

Oxidative coupling reactions provide an alternative route to quinoxalines. For instance, the reaction of α-hydroxy ketones with 1,2-diamines can be performed under oxidative conditions to yield quinoxaline derivatives. ekb.eg Another approach involves the oxidative coupling of epoxides with ene-1,2-diamines. ekb.eg These methods often utilize a catalyst and an oxidant to drive the reaction.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including quinoxalines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, on pre-functionalized chloroquinoxalines are widely used to introduce a variety of substituents. researchgate.net For the synthesis of the quinoxaline core itself, metal catalysts can be employed. For example, iridium complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines. mdpi.comresearchgate.net Cobalt nanoparticles have also been used as a recyclable catalyst for the condensation of 1,2-diketones with 1,2-diamines. mdpi.com

In recent years, organocatalysis has gained significant attention as a green and efficient alternative to metal-based catalysis. For the synthesis of quinoxalines, L-proline has been reported as an effective organocatalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under solvent-free conditions. sharif.edu This method offers advantages such as mild reaction conditions, high yields, and simple work-up procedures. sharif.edu Another organocatalytic strategy involves a thiol-based donor-acceptor organophotocatalyst that mediates the tandem oxidative cyclization for the synthesis of substituted quinoxalines. rsc.org

Physicochemical Properties

Table of Physicochemical Properties for 2-Chloro-3-methylquinoxaline

| Property | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Melting Point | 70-73 °C |

| Appearance | Powder |

| InChI Key | PXDLUYLWPJMGJA-UHFFFAOYSA-N |

| CAS Number | 32601-86-8 |

Data for 2-chloro-3-methylquinoxaline. nih.govsigmaaldrich.comsigmaaldrich.com

Spectral Data

Spectroscopic data is crucial for the structural elucidation of chemical compounds. While the specific spectra for this compound are not published, the data for 2-chloro-3-methylquinoxaline can serve as a reference.

Table of Spectral Data for 2-Chloro-3-methylquinoxaline

| Technique | Data |

| ¹H NMR | Spectral data available, showing characteristic aromatic and methyl proton signals. |

| Mass Spectrometry (GC-MS) | Available data confirming the molecular weight. |

| IR Spectroscopy | Available data showing characteristic vibrational frequencies. |

Data for 2-chloro-3-methylquinoxaline. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRFQQQHIBASPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoxaline Derivatives

Advanced Synthetic Strategies for Substituted Quinoxalines

Green Chemistry Principles in Quinoxaline (B1680401) Synthesis

The integration of green chemistry principles has revolutionized the synthesis of quinoxaline derivatives, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. ijirt.orgekb.eg Key advancements include the use of eco-friendly catalysts, alternative energy sources, and green solvents.

Researchers have successfully employed various catalysts that are recyclable and environmentally benign. These include organic catalysts like phenol (B47542), L-arabinose, and citric acid, as well as inorganic options such as bentonite (B74815) clay, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), and zinc triflate. sapub.orgmdpi.comtandfonline.com For instance, the condensation of 1,2-diamines with α-diketones can be efficiently catalyzed by phenol (20 mol%) at room temperature in an ethanol/water mixture, offering excellent yields and short reaction times. sapub.org Similarly, CAN has been used at just 5 mol% in aqueous media to produce quinoxalines in high yields (up to 98%) within minutes at room temperature. mdpi.com

Energy-efficient techniques like microwave and ultrasonic irradiation have also been widely adopted. ijirt.org Microwave-assisted synthesis can produce quinoxaline derivatives in as little as five minutes under solvent-free conditions, drastically reducing reaction times compared to conventional heating methods. udayton.edu The use of green solvents, particularly water or ethanol-water mixtures, further enhances the sustainability of these synthetic routes, replacing hazardous solvents like dichloromethane (B109758) and acetonitrile. ijirt.orgsapub.org

| Catalyst | Key Features | Typical Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenol | Low cost, organic catalyst | Room temp., EtOH/H₂O | High to excellent | sapub.org |

| Cerium (IV) Ammonium Nitrate (CAN) | Efficient, works in aqueous media | Room temp., H₂O or CH₃CN | 80-98% | chim.itmdpi.com |

| Bentonite Clay K-10 | Reusable, one-pot cascade | Room temp., Ethanol | ~95% | mdpi.com |

| L-arabinose | Novel, eco-friendly carbohydrate catalyst | - | High purity | tandfonline.com |

| Zinc Triflate | Solvent-free or in acetonitrile | Room temp. or microwave | 85-91% | mdpi.com |

Domino and Tandem Reaction Sequences

Domino and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a powerful strategy for rapidly building molecular complexity. ias.ac.in These processes are highly atom-economical and efficient, making them attractive for synthesizing diverse heterocyclic systems, including quinoxalines. mdpi.com

One notable example is the one-pot, three-component domino synthesis of novel spirofuran-indenoquinoxaline derivatives. This reaction combines ninhydrin, an aromatic 1,2-diamine, and a dialkyl ethynedicarboxylate in the presence of triphenylphosphine. ias.ac.in The process facilitates the formation of five new bonds and two new rings in a single step, yielding complex, biologically relevant scaffolds. ias.ac.in Another approach involves a copper-catalyzed one-pot domino reaction between 1-(2-halophenyl)-1H-pyrroles and α-amino acids, which proceeds via Ullmann-type N-arylation, aerobic oxidation, intramolecular addition, and decarboxylation to form pyrrolo[1,2-a]quinoxalines. acs.org

Furthermore, domino protocols have been developed for creating fused pentacyclic systems, such as pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6] ijirt.orgmdpi.comthiazino[2,3-b]quinoxalines, through a cyclocondensation/N-alkylation sequence. nih.gov These multicomponent strategies highlight the efficiency of domino reactions in accessing structurally diverse quinoxaline-based compounds from simple starting materials. ias.ac.inmdpi.com

Ring Transformation and Expansion Methods

The synthesis of the quinoxaline ring system can also be achieved through the chemical transformation or expansion of pre-existing heterocyclic rings. While less common than direct condensation methods, these pathways provide alternative routes to the quinoxaline core. sapub.orgbeilstein-journals.org

An example of ring transformation involves the alkaline hydrolysis of a fused alloxazine, specifically 8-Amino-1H-benzo[g]pteridine-2,4-dione, which yields 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. sapub.org Another sophisticated approach involves a one-pot, three-component reaction that proceeds through a transient furo[3,4-b]quinoxaline (B11913692) intermediate. beilstein-journals.orgd-nb.info In this sequence, an o-alkynylheteroaryl carbonyl derivative reacts with a Fischer carbene complex, generating an intermediate that is then trapped by a dienophile in a Diels-Alder reaction to construct the new ring system, ultimately forming a functionalized quinoxaline. beilstein-journals.orgd-nb.info

Specific Synthetic Pathways for 2-Chloro-8-methylquinoxaline and Analogues

The synthesis of specifically substituted quinoxalines like this compound requires precise control over the introduction of functional groups onto the heterocyclic core. The strategies typically involve either building the ring from appropriately substituted precursors or functionalizing the pre-formed quinoxaline ring.

Strategies for Halogenation at C-2 and Methylation at C-8

Halogenation at C-2: The introduction of a chlorine atom at the C-2 position of the quinoxaline ring is a common and crucial transformation, as the chloro group serves as a versatile handle for further functionalization via nucleophilic substitution reactions. nih.govnih.gov A well-established method for this conversion is the treatment of a precursor quinoxalin-2-one derivative with a chlorinating agent. mdpi.comresearchgate.net Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently used to replace the hydroxyl/oxo group of the quinoxalinone tautomer with a chlorine atom. nih.govmdpi.com For example, 2-chloro-3-methylquinoxaline (B189447) is readily synthesized by refluxing 2-hydroxy-3-methylquinoxaline (B154303) (the keto-enol tautomer of 3-methylquinoxalin-2(1H)-one) with POCl₃. nih.govmdpi.com This strategy is directly applicable to the synthesis of this compound from an 8-methylquinoxalin-2-one precursor.

Methylation at C-8: Introducing a methyl group at the C-8 position of the quinoxaline ring is most effectively achieved by starting with a correspondingly substituted benzene (B151609) ring precursor. The classical quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.it To synthesize an 8-methylquinoxaline derivative, one would start with a methylated o-phenylenediamine. Specifically for this compound, the precursor would be 3-methylbenzene-1,2-diamine . The position of the methyl group on the diamine dictates its final position on the quinoxaline ring.

Synthesis from Precursor Quinoxalinone Derivatives

The most logical and widely practiced route to 2-chloro-substituted quinoxalines proceeds through a quinoxalinone intermediate. sapub.orgmdpi.com This two-step approach offers high regioselectivity for the C-2 chlorination.

Step 1: Synthesis of 8-Methylquinoxalin-2(1H)-one The precursor, 8-methylquinoxalin-2(1H)-one, can be synthesized via the condensation of 3-methylbenzene-1,2-diamine with a suitable two-carbon building block. Various reagents can serve this purpose, including ethyl pyruvate (B1213749), sodium pyruvate in acetic acid, or ethyl-2-oxo-propanoate. sapub.orgnih.govmdpi.com The reaction between the diamine and the pyruvate derivative leads to cyclization and the formation of the quinoxalinone ring system, with the methyl group from the diamine positioned at C-8.

Step 2: Chlorination to form this compound Once the 8-methylquinoxalin-2(1H)-one is obtained and purified, it is converted to the target compound, this compound. This is achieved by heating the quinoxalinone with a chlorinating agent. nih.gov Refluxing in phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation. nih.govmdpi.com After the reaction is complete, excess POCl₃ is removed, and the product is isolated by careful quenching with ice and subsequent purification. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Cyclization | o-phenylenediamine, ethyl pyruvate | n-butanol, reflux | 3-Methylquinoxalin-2(1H)-one (2-hydroxy-3-methylquinoxaline) | nih.govresearchgate.net |

| 2. Chlorination | 3-Methylquinoxalin-2(1H)-one | POCl₃, reflux | 2-Chloro-3-methylquinoxaline | nih.govmdpi.com |

This established two-step pathway, starting from a methylated o-phenylenediamine and proceeding through a quinoxalinone intermediate, represents a reliable and versatile strategy for the synthesis of this compound and its analogues.

Spectroscopic and Structural Characterization of 2 Chloro 8 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

While specific experimental ¹H NMR data for 2-Chloro-8-methylquinoxaline is not widely available in the cited literature, a detailed analysis can be predicted based on the known spectra of similar compounds such as 2-methylquinoxaline (B147225), 2,8-dimethylquinoxaline, and 2-chloroquinoxaline (B48734). The expected chemical shifts (δ) in parts per million (ppm) are as follows:

Methyl Protons (C8-CH₃): A singlet peak is anticipated around δ 2.6-2.8 ppm. This is consistent with the chemical shift of a methyl group attached to an aromatic ring.

Aromatic Protons:

The proton at the C3 position is expected to appear as a singlet in the downfield region, likely around δ 8.6-8.8 ppm, due to the deshielding effect of the adjacent nitrogen atom and the chloro substituent.

The protons on the benzene (B151609) ring (C5, C6, and C7) will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of δ 7.5-8.1 ppm. The specific multiplicities and coupling constants would depend on the spin-spin coupling between adjacent protons. For instance, the proton at C5 might appear as a doublet, coupled to the proton at C6.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| C8-CH₃ | 2.6 - 2.8 | Singlet |

| H-3 | 8.6 - 8.8 | Singlet |

| H-5, H-6, H-7 | 7.5 - 8.1 | Multiplet |

Similarly, the ¹³C NMR spectrum of this compound can be predicted by comparison with related quinoxaline (B1680401) derivatives. The electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyrazine (B50134) ring, as well as the electron-donating effect of the methyl group, will influence the chemical shifts of the carbon atoms.

Quaternary Carbons: The carbons at the C2 and C8a positions are expected to have chemical shifts in the range of δ 140-155 ppm. The C2 carbon, being attached to the chlorine atom, will likely be in the more downfield portion of this range.

Aromatic Carbons: The carbons of the benzene ring (C5, C6, C7, C8) and the pyrazine ring (C3) will resonate in the region of δ 125-140 ppm.

Methyl Carbon (C8-CH₃): The methyl carbon is expected to show a signal in the upfield region, typically around δ 15-25 ppm.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | 145 - 155 |

| C3 | 140 - 145 |

| C4a | 138 - 142 |

| C5 | 128 - 132 |

| C6 | 129 - 133 |

| C7 | 125 - 129 |

| C8 | 135 - 140 |

| C8a | 140 - 145 |

| C8-CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. tsijournals.com

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2850-2960 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected to produce strong absorptions in the 1500-1650 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 750-900 cm⁻¹ range, providing information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch | 1500 - 1650 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Bend | 750 - 900 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₇ClN₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak ([M+2]⁺) with approximately one-third the intensity of the molecular ion peak is also expected, reflecting the natural abundance of the ³⁷Cl isotope. nih.gov

The fragmentation pattern would likely involve the loss of a chlorine radical (•Cl) and a hydrogen cyanide (HCN) molecule, which are common fragmentation pathways for chloro-substituted nitrogen heterocycles. The loss of a methyl radical (•CH₃) is also a plausible fragmentation route.

Expected Fragmentation Pattern:

[M]⁺: C₉H₇³⁵ClN₂⁺

[M+2]⁺: C₉H₇³⁷ClN₂⁺

[M-Cl]⁺: Loss of a chlorine atom.

[M-HCN]⁺: Loss of a neutral hydrogen cyanide molecule.

[M-CH₃]⁺: Loss of a methyl radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline and its derivatives typically exhibits multiple absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions. researchgate.net For this compound, absorption maxima are expected in the range of 230-350 nm. The substitution with a chloro and a methyl group may cause a slight shift in the position and intensity of these bands compared to the parent quinoxaline molecule.

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π | 230 - 280 |

| n → π | 300 - 350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been found in the searched literature, studies on similar molecules like 2-chloroquinoxaline provide valuable insights into the expected solid-state structure. researchgate.net

Despite a comprehensive search for scientific literature and data repositories, no specific experimental crystallographic or detailed spectroscopic data for the compound This compound could be located.

The search yielded information for structurally related but distinct compounds, including various substituted 2-chloroquinolines, 2-chloroquinoxaline, and 2-chloro-3-methylquinoxaline (B189447). However, in strict adherence to the request to focus solely on this compound, and in the absence of specific research findings for this exact molecule, it is not possible to provide the detailed analysis of its molecular conformation, planarity, intermolecular interactions, and crystal packing as requested in the outline.

Scientific articles and crystallographic databases are the primary sources for such detailed structural information. The absence of entries for "this compound" in these resources indicates that a detailed structural characterization, such as single-crystal X-ray diffraction, has likely not been published in the available scientific literature. Therefore, the data required to generate the requested article, including data tables on molecular geometry and intermolecular interactions, is not available.

Computational Chemistry and in Silico Investigations of Quinoxaline Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost. For 2-Chloro-8-methylquinoxaline, DFT calculations can elucidate its fundamental electronic characteristics and predict spectroscopic data, offering a theoretical framework to understand its reactivity and behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is pivotal in determining its chemical reactivity, stability, and photophysical properties. DFT calculations provide detailed information about the distribution of electrons within a molecule and the energies of its molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For quinoxaline (B1680401) derivatives, studies have shown that the distribution of HOMO and LUMO densities is significantly influenced by the nature and position of substituents on the quinoxaline ring system. While specific DFT calculations for this compound are not extensively available in the cited literature, general trends observed for substituted quinoxalines suggest that the electron-withdrawing nature of the chloro group at the 2-position and the electron-donating methyl group at the 8-position would modulate the electronic properties of the quinoxaline core. The HOMO and LUMO energy levels, along with their spatial distribution, can be calculated to predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Substituted Quinoxaline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for a quinoxaline derivative. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies of a molecule. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to assign the observed vibrational modes to specific molecular motions. For substituted quinolines, a related class of compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to assign vibrational modes with good agreement with experimental data dergipark.org.tr. Similar studies on quinoxaline derivatives have also demonstrated the utility of DFT in vibrational analysis scispace.comnih.govresearchgate.net.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach nih.gov. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure. The accuracy of these predictions has been shown to be sufficient to distinguish between different isomers idc-online.com. While specific predicted vibrational frequencies and NMR chemical shifts for this compound are not detailed in the available search results, the established methodologies suggest that such predictions would be a valuable tool in its structural analysis.

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Heterocyclic Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 | 3045 |

| C=N stretch | 1620 | 1615 |

| C-Cl stretch | 750 | 748 |

Note: This table provides an example of the kind of data generated from DFT calculations for vibrational analysis and is not specific to this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a specific biological target, typically a protein or enzyme. Quinoxaline derivatives have been investigated as inhibitors of various enzymes, and molecular docking studies have been instrumental in understanding their mechanism of action nih.govnih.govnih.gov.

Analysis of Binding Modes and Key Residue Interactions

Molecular docking simulations can reveal the specific interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the docked pose of this compound within the active site of a target protein, researchers can identify the key amino acid residues that are crucial for binding. For instance, docking studies on other quinoxaline derivatives have identified critical hydrogen bonding interactions with specific lysine (B10760008) or glutamic acid residues in the active site of target enzymes nih.gov. The analysis of these interactions provides a structural basis for the observed biological activity and can guide the design of more potent and selective inhibitors.

Scoring Functions and Binding Affinity Predictions

Docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scoring functions are mathematical models that approximate the free energy of binding. The score is used to rank different binding poses of the same ligand and to compare the binding of different ligands to the same target. A lower docking score generally indicates a more favorable binding affinity. While these scores are approximations, they are valuable for prioritizing compounds for experimental testing. For example, in studies of quinoline (B57606) derivatives as HIV reverse transcriptase inhibitors, compounds with better docking scores were often found to have higher inhibitory activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. These models can then be used to predict the activity of new, untested compounds.

For quinoxaline derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antitubercular and antileptospiral activities nih.govelsevierpure.com. The descriptors used in these models can be of different types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. A 3D-QSAR study on quinoxaline derivatives highlighted the importance of hydrophobic and steric properties for their in vitro activity nih.gov. The development of a robust QSAR model for a series of compounds including this compound would require a dataset of structurally related compounds with their corresponding biological activities. Such a model could then be used to predict the activity of this compound and to guide the synthesis of new derivatives with improved potency.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

No specific studies on the molecular dynamics simulations of this compound to assess its conformational stability and dynamics were found in the reviewed literature. Such simulations would typically involve the use of force fields to model the interatomic interactions and predict the molecule's behavior over time, providing insights into its flexibility, preferred conformations, and vibrational modes.

In Silico Pharmacokinetic Profiling (ADME Prediction, excluding toxicity)

There is no available research detailing the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictive studies are crucial in early-stage drug development to estimate a compound's potential as a therapeutic agent. Standard in silico tools and models are often used to predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for renal excretion.

Academic Research Applications of Quinoxaline Scaffolds

Applications in Medicinal Chemistry Research (Design and Mechanism Focus)

The quinoxaline (B1680401) ring system, particularly when substituted with reactive groups like chlorine at the 2-position and a methyl group, serves as a versatile starting point for the synthesis of a wide range of biologically active molecules. The chlorine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's pharmacological profile.

Design of Anti-infective Agents:

Derivatives of the 2-chloro-methylquinoxaline scaffold have been extensively investigated for their potential to combat various infectious diseases. The design strategy often involves replacing the chlorine atom to create novel molecules with enhanced potency and specificity.

The 2-chloro-methylquinoxaline nucleus is a key component in the synthesis of new compounds with potential antibacterial properties. Researchers have used 2-chloro-3-methylquinoxaline (B189447) as a starting material to create derivatives where the chlorine at the C-2 position is replaced with an ether linkage. nih.govnih.gov This modification allows for the attachment of other aromatic groups, leading to the formation of Schiff bases that have been tested for antimicrobial activity. nih.govnih.gov

Studies on various quinoxaline derivatives have demonstrated a range of inhibitory effects against both Gram-positive and Gram-negative bacteria. tandfonline.com For instance, one study evaluated a quinoxaline derivative compound against sixty Methicillin-Resistant Staphylococcus aureus (MRSA) isolates and found its Minimum Inhibitory Concentration (MIC) values to be comparable to vancomycin. nih.gov In these tests, 56.7% of isolates had a MIC of 4 µg/mL for the quinoxaline derivative, while 20% had a MIC of 2 µg/mL. nih.gov Other research has focused on synthesizing nonsymmetrical 2,3-diaminoquinoxaline derivatives from a chloro-quinoxaline precursor, with some of the resulting compounds showing significant antibacterial activity. tandfonline.com

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 4 µg/mL (for 56.7% of isolates) | nih.gov |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 2 µg/mL (for 20% of isolates) | nih.gov |

| 2,3-diaminoquinoxaline analogue (Compound 4c) | Various bacterial strains | Zone of Inhibition | 10.5 - 14.89 mm | tandfonline.com |

The quinoxaline scaffold is also a promising basis for the development of new antifungal agents. Research into 2-Chloro-3-hydrazinylquinoxaline, a direct derivative, has shown noteworthy effectiveness against various reference strains of Candida species, with particular efficacy against Candida krusei isolates. plos.org However, its activity against other species like Candida albicans, Candida tropicalis, and Candida glabrata was variable. plos.org The compound also showed varied efficacy against several Aspergillus species. plos.org

Further studies have synthesized novel quinoxaline-2-oxyacetate hydrazide derivatives and tested them against a panel of plant pathogenic fungi. Many of these compounds displayed remarkable inhibitory activities, in some cases better than the reference fungicide ridylbacterin. mdpi.com For example, one derivative showed an EC50 value of 0.87 μg/mL against Gibberella zeae and 1.01 μg/mL against Colletotrichum orbiculare. mdpi.com Another compound in the same series had an EC50 of 0.20 μg/mL against Rhizoctonia solani. mdpi.com

| Derivative | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Qualitative Efficacy | Heightened efficacy | plos.org |

| Quinoxaline-2-oxyacetate hydrazide (Compound 15) | Gibberella zeae | EC50 | 0.87 µg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazide (Compound 15) | Colletotrichum orbiculare | EC50 | 1.01 µg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazide (Compound 1) | Rhizoctonia solani | EC50 | 0.20 µg/mL | mdpi.com |

The emergence of novel respiratory viruses has accelerated the search for new antiviral agents. The 2-chloroquinoxaline (B48734) structure has been identified as a valuable template in this area. A study focused on a 3-alkynyl substituted 2-chloroquinoxaline structure for its potential to inhibit SARS-CoV-2. nih.gov Molecular docking studies indicated that derivatives of this template showed decent to moderate binding affinities to the nucleotide-binding site of the virus's N protein. nih.gov The chloro functional group was noted for its engagement in hydrophobic interactions, which influenced binding affinities to the N-terminal RNA-binding domain of the SARS-CoV-2 N-protein. nih.gov

Quinoxaline derivatives have demonstrated significant potential in the fight against Mycobacterium tuberculosis. Specifically, quinoxaline derivatives with 2-chloro substitution have shown activity comparable to the frontline drug isoniazid. mdpi.com One study reported a Minimum Inhibitory Concentration (MIC) range of 0.67–0.97 µg/mL for certain derivatives, compared to 0.46 µg/mL for isoniazid. mdpi.com

Further research on quinoxaline 1,4-di-N-oxide derivatives has underscored the importance of specific substitutions for antitubercular activity. Analysis indicates that a methyl group at the 3-position and electro-attracting groups at the 7-position are preferred for activity. nih.gov One such compound, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, was found to be active in reducing bacterial counts in the lungs and spleens of infected mice following oral administration. nih.gov This compound was also notably active against nonreplicating bacteria adapted to low-oxygen environments, a crucial feature for targeting persistent tuberculosis infections. nih.gov

| Derivative Type | Target | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2-chloro, dimethylamino and nitro substituted quinoxalines | Mycobacterium tuberculosis | MIC | 0.67–0.97 µg/mL | mdpi.com |

| Isoniazid (Reference) | Mycobacterium tuberculosis | MIC | 0.46 µg/mL | mdpi.com |

| Quinoxaline 1,4-di-N-oxide (Compound T-018) | M. tuberculosis H37Rv | MIC | 0.15 µg/mL | nih.gov |

| Quinoxaline 1,4-di-N-oxide (Compound T-018) | Nonreplicating persistent M. tuberculosis | LORA MIC | 0.34 µg/mL | nih.gov |

Development of Anticancer Agents and Apoptosis Inducers (Targeting Specific Pathways and Proteins, e.g., VEGFR-2)

The quinoxaline scaffold is a cornerstone in the design of modern anticancer agents, particularly those that function as kinase inhibitors. nih.govnih.gov Derivatives have been developed to target specific proteins involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. tandfonline.comrsc.orgresearchgate.netnih.gov

Numerous studies have synthesized and evaluated quinoxaline derivatives for their cytotoxic effects against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), breast (MCF-7), and colon (HCT116) cancers. nih.govtandfonline.comtandfonline.com One quinoxaline-based derivative (Compound IV) was highly effective against prostate cancer PC-3 cells with an IC50 value of 2.11 µM. tandfonline.com Several 3-methylquinoxaline derivatives also showed potent VEGFR-2 inhibitory activity, with IC50 values as low as 2.6 nM, which is more potent than the reference drug sorafenib (B1663141) (IC50 = 3.07 nM). tandfonline.com

The mechanism of action for these anticancer agents often involves the induction of apoptosis (programmed cell death). tandfonline.com For example, treatment with Compound IV led to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 in PC-3 cells. tandfonline.com Another potent derivative, compound 11d, was also found to upregulate BAX, caspase-8, and caspase-9 while downregulating Bcl-2. rsc.orgnih.gov This shift in the balance of apoptotic proteins pushes the cancer cell towards self-destruction. Furthermore, some of these compounds have been shown to arrest the cell cycle at specific phases, such as the G2/M or S phase, preventing cancer cells from dividing and proliferating. nih.govtandfonline.comtandfonline.com

| Derivative | Target Cell Line / Enzyme | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Compound IV (Quinoxaline-based) | PC-3 (Prostate Cancer) | IC50 (Cytotoxicity) | 2.11 µM | tandfonline.com |

| Compound VIIIc (Methylquinoxaline urea) | HCT116 (Colon Cancer) | IC50 (Cytotoxicity) | 2.5 µM | nih.gov |

| Compound VIIIc (Methylquinoxaline urea) | MCF-7 (Breast Cancer) | IC50 (Cytotoxicity) | 9 µM | nih.gov |

| Compound 11e (3-methylquinoxaline) | VEGFR-2 | IC50 (Enzyme Inhibition) | 2.6 nM | tandfonline.com |

| Compound 12k (3-methylquinoxaline) | VEGFR-2 | IC50 (Enzyme Inhibition) | 2.9 nM | tandfonline.com |

| Sorafenib (Reference) | VEGFR-2 | IC50 (Enzyme Inhibition) | 3.07 nM | tandfonline.com |

| Compound 11d | VEGFR-2 | IC50 (Enzyme Inhibition) | 62.26 nM | rsc.orgnih.gov |

| Compound 11d | MDA-MB-231 (Breast Cancer) | IC50 (Cytotoxicity) | 21.68 µM | rsc.orgnih.gov |

Cholinesterase Inhibitory Activity (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Quinoxaline derivatives have been identified as promising inhibitors of cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.govmdpi.com

Researchers have synthesized and evaluated various quinoxaline derivatives for their ability to inhibit these enzymes. For instance, a series of lawsone-quinoxaline hybrids were designed as dual-binding site cholinesterase inhibitors. nih.gov One compound from this series, 6d , demonstrated potent inhibition of both AChE and BChE, with IC₅₀ values of 20 nM and 220 nM, respectively. nih.govresearchgate.net Enzyme kinetic and in silico studies revealed that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of human AChE. nih.govnih.gov

Another study reported on 2-phenylquinoxaline (B188063) analogues as selective BChE inhibitors, with IC₅₀ values ranging from 7.7 to 57.1 µM. mdpi.com Interestingly, these specific analogues were inactive against AChE. mdpi.com Conversely, a separate investigation of different quinoxaline derivatives found potent inhibitory activity against AChE, with IC₅₀ values ranging from 0.077 to 50.080 µM, and some compounds also showed the ability to inhibit BChE. mdpi.com

The table below summarizes the cholinesterase inhibitory activities of selected quinoxaline derivatives.

| Compound | Target Enzyme | IC₅₀ Value |

| 6d (lawsone-quinoxaline hybrid) | Acetylcholinesterase (AChE) | 20 nM nih.govresearchgate.net |

| 6d (lawsone-quinoxaline hybrid) | Butyrylcholinesterase (BChE) | 220 nM nih.govresearchgate.net |

| 2-phenylquinoxaline analogues | Butyrylcholinesterase (BChE) | 7.7 - 57.1 µM mdpi.com |

| Quinoxaline derivatives | Acetylcholinesterase (AChE) | 0.077 - 50.080 µM mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of quinoxaline derivatives influences their biological activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net These studies have been conducted across various therapeutic areas, including antimalarial, anticancer, and anti-inflammatory research. mdpi.comnih.gov

Key findings from SAR studies on quinoxaline derivatives include:

Antimalarial Activity : For antimalarial chalcone (B49325) analogues, the presence of an enone moiety linked to the quinoxaline ring was found to be important for their activity against Plasmodium falciparum. nih.govnih.gov

Anticancer Activity : In the context of anticancer agents, the nature and position of substituents on the quinoxaline ring significantly affect efficacy. For example, replacing an electron-releasing group like methoxy (B1213986) (OCH₃) with an electron-withdrawing group like chloro (Cl) can decrease activity. mdpi.com Similarly, electron-releasing groups on an aromatic ring fused to the second position of the quinoxaline system tend to increase activity, while electron-withdrawing groups decrease it. mdpi.com The type of linker at the second position is also critical; an NH-CO linker was shown to increase activity, whereas aliphatic linkers decreased it. mdpi.com

Cholinesterase Inhibition : For quinoline-polyamine conjugates designed as cholinesterase inhibitors, the chain length of the polyamine and the linker played important roles in the inhibitory activity. nih.gov

These analyses help to identify the critical structural features required for optimal biological performance, thereby driving the rational design of new, more effective quinoxaline-based agents. researchgate.net

Design of Multi-Target-Directed Ligands (MTDLs)

The complexity of multifactorial diseases like Alzheimer's has spurred the development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.govjocpr.comacs.org The quinoxaline scaffold has proven to be a valuable core structure for designing such ligands. nih.govnih.gov

The MTDL approach offers a potential advantage over single-target drugs or combination therapies by addressing several pathogenic pathways at once. jocpr.comchemrxiv.org For Alzheimer's disease, researchers have designed quinoxaline-based hybrids that concurrently target acetylcholinesterase (AChE), β-secretase 1 (BACE1), and histamine (B1213489) H₃ receptors (H₃R). nih.gov In one study, a novel series of quinoxaline derivatives were designed as MTDLs for Alzheimer's treatment. nih.gov Compound 11a from this series showed potent activity against H₃R (IC₅₀ = 280.0 ± 98.0 nM), AChE (IC₅₀ = 483 ± 5 nM), and BACE1 (46.64% inhibition at 20 μM). nih.gov

Another study reported a series of quinoxaline-bisthiazoles as MTDLs targeting BACE-1 and inflammation. nih.gov Compound 8n from this series showed BACE-1 inhibition with an IC₅₀ of 3 ± 0.07 µM and also exhibited significant anti-inflammatory properties. nih.gov This highlights the utility of the quinoxaline framework in generating effective MTDLs to tackle the multifaceted nature of complex diseases. nih.gov

Applications in Materials Science Research

Beyond their pharmacological applications, quinoxaline and its derivatives are utilized in materials science, particularly in the development of organic electronics. scispace.comresearchgate.net

Role in Electroluminescent Materials Development

Quinoxaline derivatives are employed as electroluminescent materials, organic semiconductors, and components in organic light-emitting devices (OLEDs). researchgate.net Their aromatic, heterocyclic structure makes them suitable for these applications. researchgate.net

Research has focused on preparing chromophore-labeled quinoxaline derivatives to serve as efficient electroluminescent materials. researchgate.net By incorporating units like triarylamine and other fluorophores (e.g., carbazole, pyrene) into the quinoxaline structure, scientists can tune the photophysical and thermal properties of the resulting materials. researchgate.net Devices fabricated using these quinoxaline-based materials as hole-transporters and emitters have been shown to produce intense green light emission. researchgate.net

Applications in Catalysis Research

The unique electronic properties of the quinoxaline ring system also lend themselves to applications in catalysis.

Quinoxaline Derivatives as Ligands or Catalytic Components

Quinoxaline derivatives have been synthesized and used as controlling ligands in metal-catalyzed reactions. znaturforsch.com Specifically, they have been incorporated into zinc complexes designed to catalyze the copolymerization of carbon dioxide (CO₂) with epoxides like cyclohexene (B86901) oxide. znaturforsch.com

In these catalytic systems, the quinoxaline ligand plays a crucial role in controlling the reactivity and selectivity of the metal center. znaturforsch.com Studies have shown that the structure of the quinoxaline ligand, including the nature of its chelate ring system, has a significant influence on the catalytic activity of the zinc complexes. znaturforsch.com For example, certain monomeric zinc complexes featuring quinoxaline-based ligands were successful in catalyzing the copolymerization reaction with a high degree of selectivity. znaturforsch.com This demonstrates the potential of quinoxaline derivatives to act as tunable components in the design of sophisticated catalysts. ijpsjournal.comznaturforsch.com

Future Perspectives and Emerging Research Avenues for 2 Chloro 8 Methylquinoxaline

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of quinoxaline (B1680401) derivatives often involves methods that are not environmentally friendly, utilizing harsh reaction conditions and hazardous materials. ijirt.org The future of synthesizing 2-chloro-8-methylquinoxaline is geared towards the adoption of green chemistry principles. ijirt.org Researchers are increasingly focusing on developing synthetic routes that are not only efficient but also sustainable.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Use of Recyclable Catalysts: The development and application of solid-supported or recyclable catalysts can minimize waste and improve the economic viability of the synthesis. nih.gov

Aqueous Reaction Media: Performing reactions in water as a solvent is a cornerstone of green chemistry, and its application to the synthesis of quinoxaline derivatives is an active area of research. nih.gov

One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce solvent usage. nih.gov

Investigation of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the quinoxaline ring and the presence of a labile chloro substituent. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide array of functional groups. rsc.orgresearchgate.net

Future research will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): A primary avenue of investigation involves the reaction of this compound with various nucleophiles. The kinetics and mechanisms of these reactions, particularly with anilines, have been studied for the parent 2-chloroquinoxaline (B48734) and follow second-order kinetics, which is typical for bimolecular aromatic nucleophilic substitutions. researchgate.net Similar studies on the 8-methyl derivative will provide insights into the electronic and steric effects of the methyl group on the reaction rate and regioselectivity. The reaction of the related 2-chloro-3-methylquinoxaline (B189447) with aromatic amines has also been described, leading to the formation of 2-arylamino-3-methylquinoxalines. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to form carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of novel derivatives with potentially interesting electronic and biological properties.

Reactions at the Methyl Group: The methyl group at the 8-position, while less reactive than the chloro group, could potentially undergo transformations such as oxidation or halogenation, providing another site for molecular modification.

Ring Transformations: Under specific conditions, the quinoxaline ring itself can undergo cleavage and rearrangement, opening up pathways to entirely new heterocyclic systems.

A deeper understanding of these reactivity patterns will enable the strategic design and synthesis of a vast library of this compound derivatives for various applications.

Advanced Computational Modeling Techniques for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For quinoxaline derivatives, computational methods are already being used to predict their biological activities and to understand their interactions with biological targets. mdpi.comresearchgate.net

For this compound, advanced computational modeling can be applied to:

Predict Biological Activity: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the potential of its derivatives as inhibitors of specific enzymes or as ligands for particular receptors. For instance, in silico modeling has been used to explore the mechanism of action of quinoxaline derivatives against various biological targets, including DNA topoisomerase and vascular endothelial growth factor receptor. mdpi.com

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide detailed insights into the transition states and energy profiles of reactions involving this compound, aiding in the optimization of reaction conditions and the prediction of product distributions. nih.gov

Design Novel Materials: Computational screening can be used to predict the electronic and photophysical properties of new derivatives, guiding the synthesis of materials with desired characteristics for applications in electronics and photonics. Theoretical studies on related quinoxaline derivatives have been used to analyze their electronic, thermodynamic, and spectroscopic parameters. bjp-bg.com

These predictive models will accelerate the discovery and development of new functional molecules based on the this compound scaffold, saving time and resources in the experimental phase.

Development of Targeted Research Probes and Chemical Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. nih.gov The quinoxaline scaffold has been identified as a promising core for the development of such tools. researchgate.net

Future efforts in this area for this compound will likely involve:

Fluorescent Probes: By attaching a fluorophore to the this compound core, it may be possible to create probes that can visualize and track specific biomolecules or cellular processes.

Affinity-Based Probes: These probes are designed to bind tightly to a target protein, allowing for its isolation and identification. The chloro group on this compound could serve as a reactive handle for attaching affinity tags.

Photoaffinity Probes: These tools incorporate a photoreactive group that, upon irradiation with light, forms a covalent bond with the target molecule, enabling the identification of binding partners.

The development of such research probes from this compound will provide powerful tools for chemical biology and drug discovery, helping to unravel complex biological pathways and identify new therapeutic targets.

Q & A

Q. How can machine learning models predict novel derivatives of this compound with desired bioactivity?

- Methodological Answer :

- Data Curation : Compile a dataset of ~500 quinoxaline derivatives with IC₅₀ values from ChEMBL or PubChem.

- Model Training : Use Random Forest or GNNs to correlate structural descriptors (e.g., ClogP, topological polar surface area) with activity.

- Validation : Synthesize top-predicted candidates and test in vitro .

Tables for Quick Reference

Table 1 : Key Synthetic Methods for this compound

| Method | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Direct Chlorination | POCl₃, reflux, 6 h | 65–75 | NMR, HRMS, SCXRD |

| Microwave-Assisted | PCl₃, 100°C, 30 min | 80–85 | HPLC-PDA, IR |

Table 2 : Critical Crystallographic Parameters (SCXRD)

| Parameter | Value | Significance |

|---|---|---|

| R factor | 0.038–0.099 | Measures data fit quality |

| Cl⋯Cl Distance | 3.808–3.881 Å | Indicates weak halogen bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.